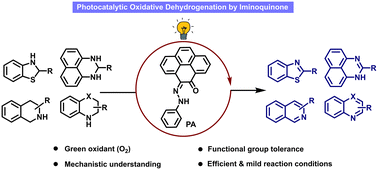Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone†
Catalysis Science & Technology Pub Date: 2023-10-04 DOI: 10.1039/D3CY01161E
Abstract
In this manuscript, we report an organic cofactor-inspired oxidative dehydrogenation reaction under aerobic atmosphere on a series of saturated N-heterocycles. Prior methods comprising transition metal catalysts relied on acceptorless dehydrogenation under thermal conditions and usually required high temperatures. Our designed iminoquinone molecule could be reduced easily upon photoexcitation, resulting in iminosemiquinonate generation. This putative radical further governs hydrogen atom transfer reactions on substrate N-heterocycles to convert them into their unsaturated analogues. A series of N-heterocycles, including indole, quinoline, quinoxaline, benzimidazole, and pyrimidine, were synthesized by this organocatalytic process under mild reaction conditions. An array of mechanistic studies disclosed that the process is radical-promoted, which was further substantiated by radical intermediate isolation. The operative mode was also distinctly different from other cofactor-driven oxidative processes, where two-electron chemistry is prominent via addition–elimination or transamination mechanisms.


Recommended Literature
- [1] Emerging investigator series: correlating phase composition and geometric structure to the colloidal stability of 2D MoS2 nanomaterials†
- [2] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [3] Reduced coupling of water molecules near the surface of reverse micelles
- [4] Photochemical electron transfer though the interface of hybrid films of titania nano-sheets and mono-dispersed spherical mesoporous silica particles
- [5] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
- [6] The calculations of the latent heat of vaporisation and the viscosity of CO2 under pressure on the basis of a revised equation of state
- [7] Enrichment and fractionation of proteinsvia microscale pore limit electrophoresis
- [8] Role of the support on the performance and stability of Pt-based catalysts for furfural–acetone adduct hydrodeoxygenation†
- [9] Front cover
- [10] Milk-blended butter. King's Bench Division










